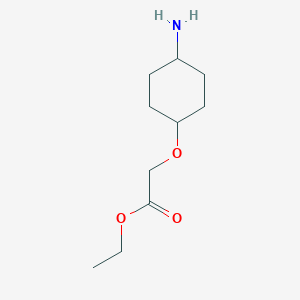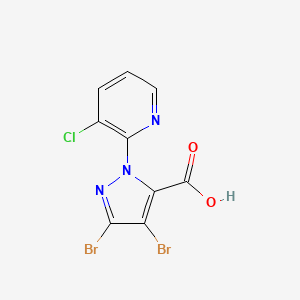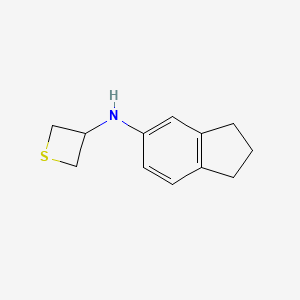
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-8-chloroisoquinolin-1-yl)methanamine typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction is carried out at low temperatures to ensure selective bromination at the desired position. Following bromination, chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines or alcohols depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-8-chloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may act as an antagonist or agonist at receptor sites, modulating cellular responses and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisoquinoline: Shares the bromine substitution but lacks the chlorine atom, making it less versatile in certain synthetic applications.
8-Chloroisoquinoline:
5-Bromo-8-chloroisoquinolin-1(2H)-one: A closely related compound with a similar structure but different functional groups, leading to distinct chemical properties and uses.
Uniqueness
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a valuable intermediate in the synthesis of diverse organic compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
(5-bromo-8-chloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2 |
Clave InChI |
XQJOXYMMXDYYGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=C(C2=C1Cl)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


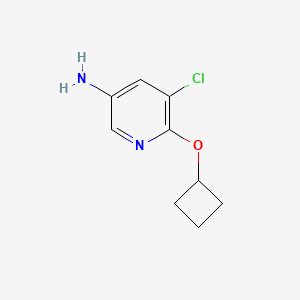
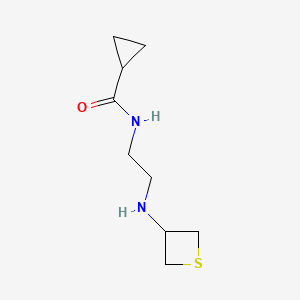
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
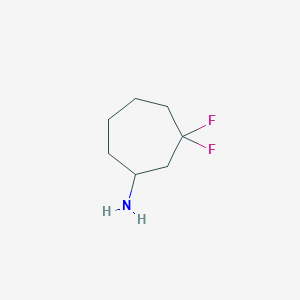
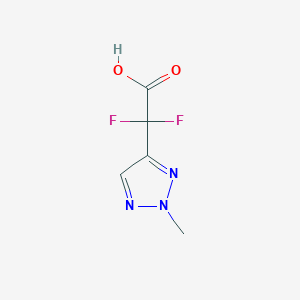
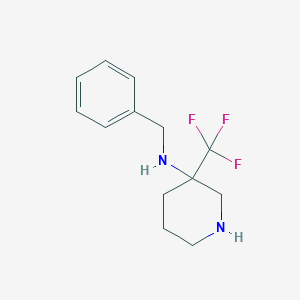
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)
